molecular formula C8H19ClN2O3S B8085318 DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

Cat. No.: B8085318
M. Wt: 258.77 g/mol
InChI Key: FMWPIVFRJOQKNQ-UHFFFAOYSA-N
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Description

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is a chemical compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This compound is widely used in scientific research to study the effects of glutathione depletion in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) can be synthesized through a multi-step process involving the reaction of buthionine with sulfoximine. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of DL-Buthionine-(S,R)-sulfoximine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield sulfides .

Mechanism of Action

Comparison with Similar Compounds

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is unique in its specific inhibition of gamma-glutamylcysteine synthetase. Similar compounds include:

Compared to these compounds, DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is often preferred for its higher specificity and effectiveness in depleting glutathione levels .

Properties

IUPAC Name

2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPIVFRJOQKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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